molecular formula C9H14N2OS B13974363 2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide CAS No. 59282-35-8

2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide

Cat. No.: B13974363
CAS No.: 59282-35-8
M. Wt: 198.29 g/mol
InChI Key: BYZCIXGMDPZMJK-UHFFFAOYSA-N
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Description

2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide is a chemical compound with the molecular formula C9H14N2OS and a molecular weight of 198.29 g/mol . This compound is known for its unique structure, which includes a pyridine ring, a sulfenamide group, and a tert-butyl group attached to the nitrogen atom. The presence of the 1-oxide group adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide typically involves the reaction of pyridine-2-thiol with tert-butylamine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as dichloromethane or acetonitrile and a temperature range of 0-25°C. The oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid, facilitates the formation of the 1-oxide group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the reproducibility and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The sulfenamide group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. The 1-oxide group may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 1-oxide group in 2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide imparts unique redox properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

59282-35-8

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

2-methyl-N-(1-oxidopyridin-1-ium-2-yl)sulfanylpropan-2-amine

InChI

InChI=1S/C9H14N2OS/c1-9(2,3)10-13-8-6-4-5-7-11(8)12/h4-7,10H,1-3H3

InChI Key

BYZCIXGMDPZMJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NSC1=CC=CC=[N+]1[O-]

Origin of Product

United States

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